

# Ciraparantag: Mechanism and Clinical Overview

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## Compound Focus: Ciraparantag

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**Ciraparantag** is a small, synthetic, water-soluble molecule designed to be a universal reversal agent for a wide range of anticoagulants, including direct factor Xa inhibitors (apixaban, rivaroxaban, edoxaban), direct thrombin inhibitors (dabigatran), and heparins (unfractionated heparin, low-molecular-weight heparin) [1] [2] [3]. Its mechanism of action involves **non-covalent binding** via hydrogen bonds and charge-charge interactions, which physically displaces the anticoagulant drug from its target coagulation factor [4] [3]. This action is rapid, with studies showing reversal of anticoagulation within **10 minutes** of intravenous administration [2].

## Summary of Clinical Trial Efficacy Data

The following tables summarize key efficacy and safety findings from pivotal clinical trials.

**Table 1: Efficacy of Ciraparantag in Phase 2 Trials Reversing Factor Xa Inhibitors** This table consolidates data from two randomized, placebo-controlled trials in healthy elderly subjects [4].

Anticoagulant (Dose)	Ciraparantag Dose (mg)	Number of Subjects	Subjects with Sustained Reversal (%)	Primary Efficacy Endpoint
Apixaban (10 mg twice daily)	30 mg	~6*	67%	WBCT correction to within 10% of baseline within 1 hr, sustained for 5 hrs
	60 mg	~6*	100%	
	120 mg	~6*	100%	
	Placebo	~6*	17%	
Rivaroxaban (20 mg once daily)	30 mg	~6*	58%	WBCT correction to within 10% of baseline within 1 hr, sustained for 6 hrs
	60 mg	~6*	75%	
	120 mg	~6*	67%	
	180 mg	~6*	100%	
	Placebo	~6*	13%	

*Note: The exact number of subjects per arm was not fully detailed in the abstract; each cohort initially intended to enroll at least 16 subjects randomized 3:1 (active:placebo).*

**Table 2: Safety and Pharmacokinetic Profile from Phase 1 & 2 Trials** This table summarizes consistent findings across early-stage trials [4] [2] [3].

Parameter	Findings
Common Adverse Events	Mild and transient hot flashes or facial flushing; cool sensation at the injection site.

Parameter	Findings
Procoagulant Markers	No evidence of procoagulant activity as measured by D-dimer, prothrombin fragments 1.2, and TFPI levels.
Pharmacokinetics	Rapid onset of action. Half-life of approximately 12-19 minutes. Maximum concentration reached within minutes.
Elimination	Primarily renal excretion of metabolites.

## Detailed Experimental Protocols

Here are the detailed methodologies for key experiments cited in the clinical trials.

### Protocol 1: Whole Blood Clotting Time (WBCT) Measurement

The WBCT was the primary efficacy endpoint in Phase 2 trials because standard plasma-based coagulation assays are unreliable in the presence of **ciraparantag** [4] [2].

**1. Principle:** This is a manual, visual assay that measures the time for a whole blood sample to clot in a glass tube without any activators or anticoagulants, providing a global assessment of hemostasis [4] [2].

#### 2. Reagents and Equipment:

- **Glass Tubes:** Plain, clean glass tubes (e.g., 10x75 mm).
- **Timer.**
- **Water Bath** (optional, but can be used to maintain 37°C).

**3. Procedure:** a. **Blood Collection:** Draw venous blood via a clean venipuncture without a tourniquet if possible, or discard the first 1-2 mL of blood drawn through an indwelling catheter to avoid tissue factor contamination. b. **Sample Aliquoting:** Immediately transfer **0.5 mL of whole blood** into each of three separate glass tubes. c. **Clotting Time Determination:** - Start the timer immediately after blood is placed in the first tube. - Tilt each tube sequentially in a water bath at 37°C every 30 seconds. - The endpoint (clotting time) is reached when the blood no longer flows upon tilting the tube. - Record the time for each tube and calculate the mean WBCT from the three tubes.

#### 4. Key Notes:

- **Blinding:** Technicians performing the WBCT should be blinded to the treatment assignment (**ciraparantag** or placebo) [4].
- **Timing:** In clinical trials, WBCT was measured at baseline (pre-anticoagulant), pre-dose (after anticoagulant steady-state was achieved), and at multiple timepoints post-**ciraparantag**/placebo dose (e.g., 0.25, 0.5, 0.75, 1, 3, 5, and 24 hours) [4].

## Protocol 2: Clot Fibrin Integrity (CFI) by Scanning Electron Microscopy (SEM)

This protocol was used in a Phase 1 study to validate that **ciraparantag** not only restores clotting time but also normal clot structure [2].

**1. Principle:** Clots formed during the WBCT are preserved and imaged using SEM. Automated image analysis then quantifies the mean fibrin diameter to confirm the restoration of normal, compact fibrin architecture from the compromised structure seen under anticoagulation.

#### 2. Reagents and Equipment:

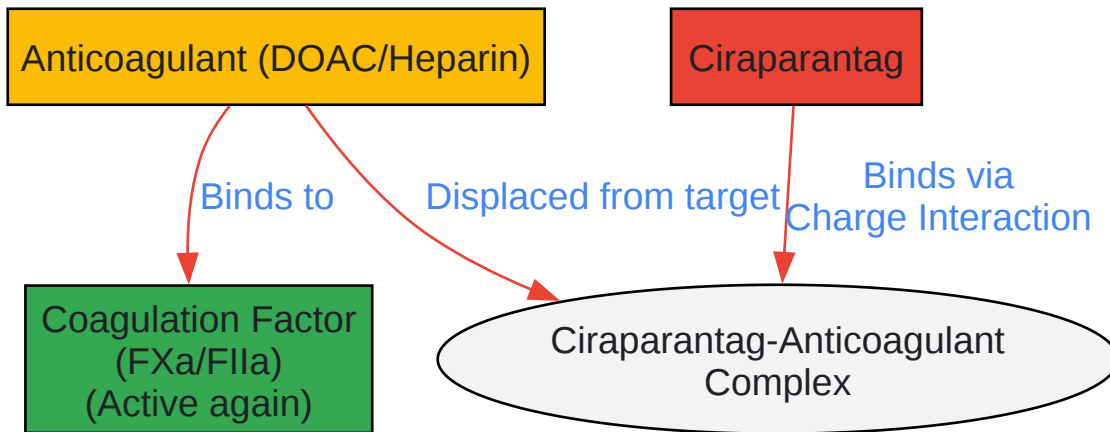
- **Fixative:** 2.5% Glutaraldehyde in 0.1M sodium cacodylate buffer.
- **Dehydration Solvents:** Graded series of ethanol (e.g., 50%, 70%, 90%, 100%).
- **Critical Point Dryer.**
- **Sputter Coater.**
- **Scanning Electron Microscope.**
- **Image Analysis Software** (e.g., MATLAB).

**3. Procedure:** a. **Clot Fixation:** Immediately after the WBCT clot forms, carefully add a volume of glutaraldehyde fixative to the tube to fully immerse and preserve the clot. Store fixed samples at 4°C. b. **Dehydration:** Process the fixed clots through a graded series of ethanol to remove all water. c. **Critical Point Drying:** Dry the clots using a critical point dryer to prevent structural collapse. d. **Mounting and Coating:** Mount the dried clots on SEM stubs and coat with a thin layer of gold/palladium using a sputter coater to make them conductive. e. **Imaging and Analysis:** - Image the clots using SEM at a standard magnification. - Use automated image analysis software to measure the diameter of multiple fibrin strands from multiple images. - Calculate the mean fibrin diameter and compare it to baseline (normal) and anticoagulated controls.

## Visualizing Trial Design and Mechanism

The following diagrams, generated using Graphviz's DOT language, illustrate the core concepts.

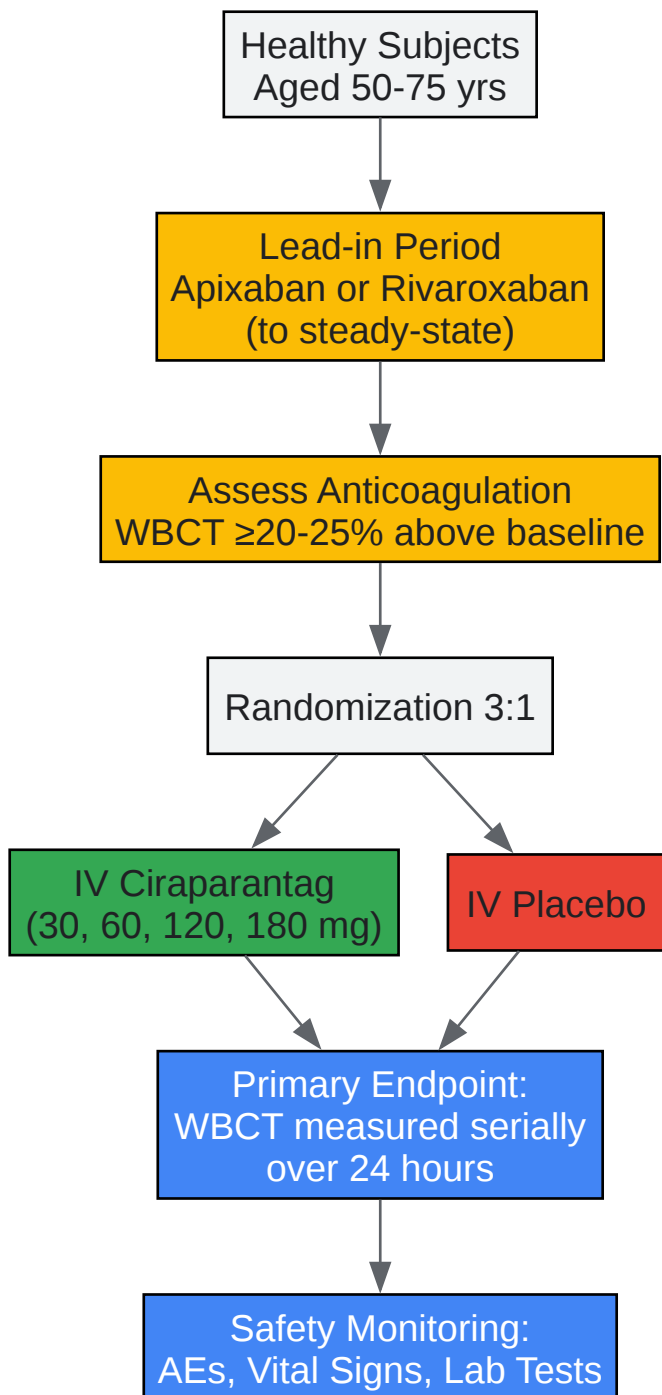
### Diagram 1: Mechanism of Action of Ciraparantag



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*This diagram illustrates how **ciraparantag** binds to anticoagulants, displacing them from their targets and restoring coagulation factor activity.*

### Diagram 2: Phase 2 Clinical Trial Workflow



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*This flowchart outlines the design of the Phase 2 randomized, placebo-controlled trials that evaluated **ciraparantag**'s efficacy and safety [4].*

## Key Considerations for Researchers

- **Unique Assay Challenges: Ciraparantag** interferes with standard plasma-based coagulation tests (PT, aPTT, anti-Xa) due to its interaction with reagents like citrate, kaolin, and celite [4] [2]. The manual WBCT is therefore critical for accurate pharmacodynamic assessment in clinical trials.
- **Dose-Finding Strategy:** Trial designs employed multiple escalating dose cohorts (e.g., 30, 60, 120, 180 mg) to establish a dose-response relationship and identify the minimum dose required for **sustained reversal** (e.g., 60 mg for apixaban, 180 mg for rivaroxaban) over several hours [4].
- **In Vitro vs. In Vivo Action:** A recent *in vitro* study found that adding **ciraparantag** to plasma did not effectively remove DOAC activity for lab testing, likely due to interference from assay reagents [5]. This highlights that its efficacy *in vivo* is distinct and cannot be replicated in standard *in vitro* laboratory setups.

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## References

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